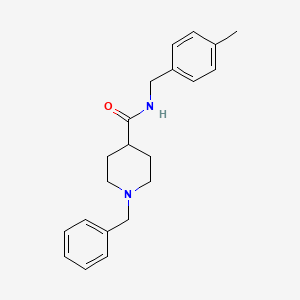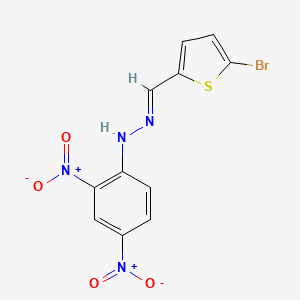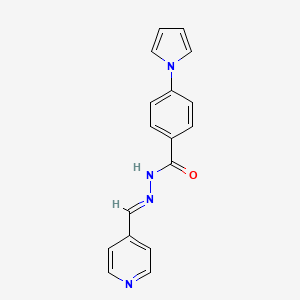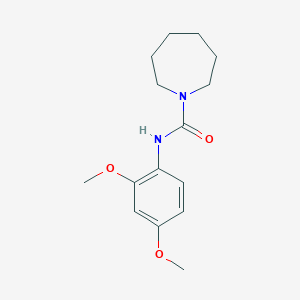
1-(4-butylphenyl)ethanone (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-butylphenyl)ethanone (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone, also known as BPTP-DPhT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and environmental science. BPTP-DPhT is a derivative of hydrazone, which is a class of organic compounds that has been extensively studied for their biological activities.
Mécanisme D'action
The mechanism of action of 1-(4-butylphenyl)ethanone (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways that are involved in the development and progression of cancer and inflammation. This compound has been shown to inhibit the activity of certain enzymes that are involved in the production of inflammatory mediators, such as prostaglandins and cytokines.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of angiogenesis. This compound has also been shown to have anti-oxidant properties, which may contribute to its anti-cancer and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(4-butylphenyl)ethanone (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone in laboratory experiments is its high purity, which allows for accurate and reproducible results. In addition, this compound is relatively easy to synthesize and is stable under a wide range of conditions. However, one of the main limitations of using this compound in laboratory experiments is its limited solubility in water, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are a number of potential future directions for the study of 1-(4-butylphenyl)ethanone (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone, including the development of new anti-cancer and anti-inflammatory drugs based on its structure and mechanism of action. In addition, further studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its potential applications in other fields such as agriculture and environmental science. Finally, the development of new synthesis methods for this compound may allow for the production of larger quantities of the compound, which could facilitate further research and development.
Méthodes De Synthèse
The synthesis of 1-(4-butylphenyl)ethanone (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone involves the reaction between 1-(4-butylphenyl)ethanone and 5,6-diphenyl-1,2,4-triazin-3-ylhydrazine in the presence of a suitable catalyst. The synthesis of this compound has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
1-(4-butylphenyl)ethanone (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, this compound has been shown to have anti-tumor properties and has been proposed as a potential candidate for the development of new anti-cancer drugs. In addition, this compound has been shown to have anti-inflammatory properties and has been proposed as a potential candidate for the development of new anti-inflammatory drugs.
Propriétés
IUPAC Name |
N-[(E)-1-(4-butylphenyl)ethylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5/c1-3-4-11-21-16-18-22(19-17-21)20(2)29-31-27-28-25(23-12-7-5-8-13-23)26(30-32-27)24-14-9-6-10-15-24/h5-10,12-19H,3-4,11H2,1-2H3,(H,28,31,32)/b29-20+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZCICMHMACLLR-ZTKZIYFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=NNC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)/C(=N/NC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5693777.png)






![2,6-dimethylbenzo-1,4-quinone 4-[O-(4-bromobenzoyl)oxime]](/img/structure/B5693842.png)


![1,1'-[oxybis(1-oxo-2,1-ethanediyl)]dipyrrolidine](/img/structure/B5693867.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B5693883.png)
amino]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5693893.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-ethylbenzenesulfonohydrazide](/img/structure/B5693895.png)